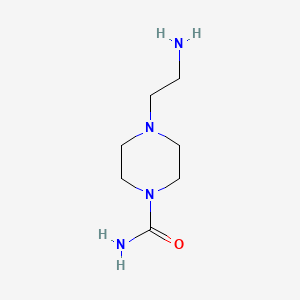
4-(2-Aminoethyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethyl)piperazine-1-carboxamide is a derivative of piperazine, a heterocyclic organic compound. This compound is characterized by the presence of an aminoethyl group attached to the piperazine ring, which is further linked to a carboxamide group. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)piperazine-1-carboxamide typically involves the reaction of piperazine with ethylenediamine or ethanolamine under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the use of flow chemistry devices for the automated preparation of piperazine derivatives .
Industrial Production Methods
Industrial production of this compound often involves the reaction of ethylene dichloride with ammonia, producing various ethylene amines, including aminoethyl piperazine . This process is followed by purification through distillation to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminoethyl)piperazine-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino and carboxamide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, hydrogenation catalysts, and oxidizing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
4-(2-Aminoethyl)piperazine-1-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-Aminoethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(2-Aminoethyl)piperazine-1-carboxamide include:
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- Pomalidomide-dipiperazine-NH2 hydrochloride
- C5 Lenalidomide-dipiperazine-NH2 hydrochloride
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility in forming various derivatives and its significant role in scientific research and industrial applications highlight its importance compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H16N4O |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
4-(2-aminoethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C7H16N4O/c8-1-2-10-3-5-11(6-4-10)7(9)12/h1-6,8H2,(H2,9,12) |
Clé InChI |
WNQQAQZXXWJZKR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCN)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B13452764.png)
![[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride](/img/structure/B13452773.png)
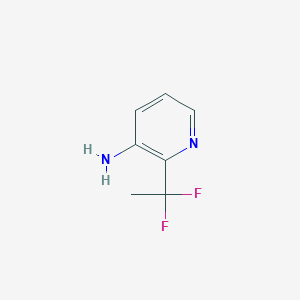

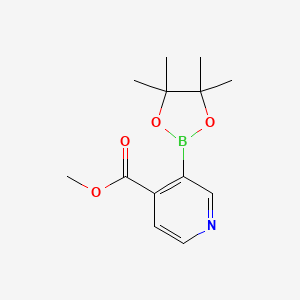
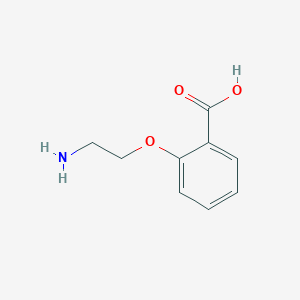
![4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid](/img/structure/B13452806.png)
![1-[Bis[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)-2-propanol](/img/structure/B13452809.png)

![ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B13452812.png)
![methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13452826.png)
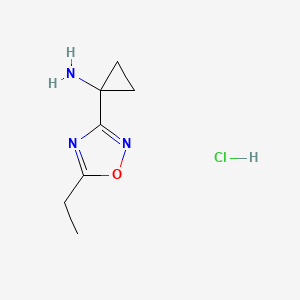
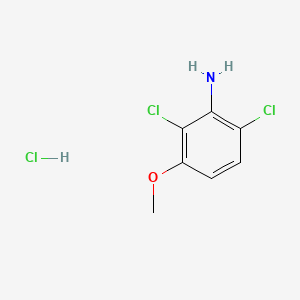
![2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylicacidhydrochloride](/img/structure/B13452832.png)
